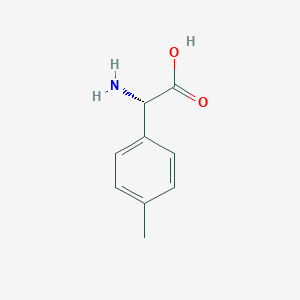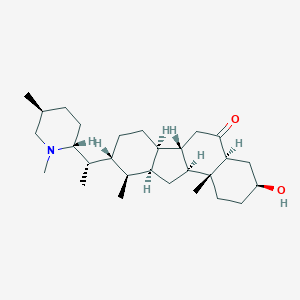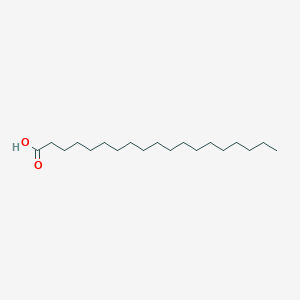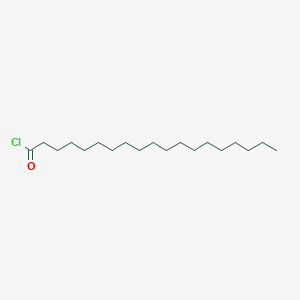
2-Bromopirimidina-4-carboxaldehído
Descripción general
Descripción
2-Bromopyridine-4-carboxaldehyde, also known as 2-bromo-4-formylpyridine, is an important chemical compound used in a variety of applications, including synthesis, scientific research, and lab experiments. It is a colorless, crystalline solid with a molecular weight of 163.02 g/mol and a melting point of 115-117°C. The compound is composed of pyridine, a nitrogen-containing, aromatic organic compound, and bromine, a halogen element. Its molecular formula is C6H4BrNO.
Aplicaciones Científicas De Investigación
Bloque de construcción en química supramolecular
2-Bromopirimidina-4-carboxaldehído se usa como un bloque de construcción en química supramolecular . La química supramolecular es una rama de la química que se centra en los sistemas químicos formados por un número discreto de subunidades moleculares ensambladas o componentes.
Ligando para catalizadores de metales de transición
Este compuesto también sirve como ligando para catalizadores de metales de transición . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación. En este caso, this compound puede unirse a metales de transición para formar catalizadores que pueden acelerar las reacciones químicas.
Componente en complejos luminiscentes
Otra aplicación de this compound es en la creación de complejos luminiscentes . Estos son compuestos que emiten luz cuando son excitados por una fuente externa, como la luz ultravioleta.
Precursor para moléculas biológicamente activas
La bipiridina y compuestos relacionados, que pueden sintetizarse a partir de this compound, son materiales de partida o precursores para una variedad de sustancias valiosas, como moléculas biológicamente activas .
Ligando en catálisis de metales de transición
Las bipiridinas y sus derivados se utilizan ampliamente como ligandos en la catálisis de metales de transición . Esto implica el uso de un metal de transición para catalizar una reacción, con la bipiridina actuando como ligando para ayudar a estabilizar el metal y facilitar la reacción.
Componente en fotosensibilizadores
Estos compuestos también se utilizan en fotosensibilizadores . Los fotosensibilizadores son materiales que producen cambios químicos bajo la influencia de la luz. Se utilizan en una variedad de aplicaciones, incluidas las células solares y la terapia fotodinámica para el tratamiento del cáncer.
Componente en viologenos
Los viologenos son una familia de compuestos que son conocidos por sus colores vibrantes y su capacidad de sufrir reacciones redox. Las bipiridinas y sus derivados, que pueden sintetizarse a partir de this compound, se utilizan en viologenos .
Bloque de construcción en estructuras supramoleculares
Finalmente, estos compuestos se utilizan como componentes fundamentales en varias estructuras supramoleculares . Estas estructuras implican la organización de múltiples moléculas en un sistema donde interactúan a través de enlaces no covalentes.
Safety and Hazards
2-Bromopyridine-4-carboxaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this chemical .
Direcciones Futuras
2-Bromopyridine-4-carboxaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . Its structure and vibrational spectra have been investigated, and it has potential applications in the development of new materials and chemical reactions .
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that pyridinecarboxaldehydes, a group to which this compound belongs, have been studied for their structural, energetic, and vibrational properties .
Pharmacokinetics
Some physicochemical properties such as high gi absorption and bbb permeability have been reported .
Result of Action
It’s worth noting that the compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
Análisis Bioquímico
Biochemical Properties
It is known to be used as an intermediate in organic synthesis
Cellular Effects
As an intermediate in the synthesis of Lafutidine, it may indirectly influence cell function through its role in the production of this drug . Lafutidine is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used as an intermediate in the synthesis of Lafutidine , which exerts its effects at the molecular level through interactions with the histamine H2 receptor .
Propiedades
IUPAC Name |
2-bromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLIQFKXMWEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376642 | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-17-1 | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

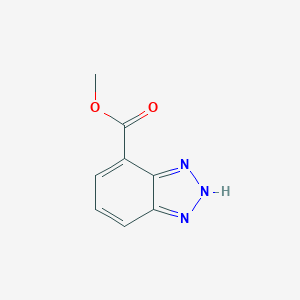
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)

